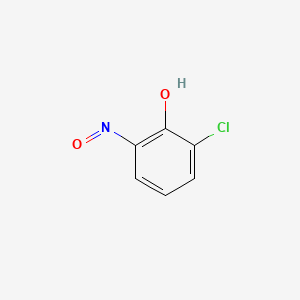

Phenol, 2-chloro-6-nitroso-

Description

Phenol, 2-chloro-6-nitroso- (C₆H₄ClNO₂) is a substituted phenol derivative featuring a chlorine atom at the ortho-position (C2) and a nitroso (-NO) group at the para-position (C6) relative to the hydroxyl (-OH) group. Notably, nitroso derivatives are often associated with mutagenic or carcinogenic activity due to their electrophilic nature and ability to form DNA adducts .

Key identifiers for related compounds include:

- CAS 603-86-1: 2-Chloro-6-nitrophenol (a nitro-substituted analog) with molecular weight 173.55 g/mol .

- CAS 39183-20-5: 2-Chloro-6-methyl-3-nitrophenol, highlighting the impact of substituent position and type on chemical behavior .

Propriétés

Numéro CAS |

132215-35-1 |

|---|---|

Formule moléculaire |

C6H4ClNO2 |

Poids moléculaire |

157.553 |

Nom IUPAC |

2-chloro-6-nitrosophenol |

InChI |

InChI=1S/C6H4ClNO2/c7-4-2-1-3-5(8-10)6(4)9/h1-3,9H |

Clé InChI |

QDPWCXIQZJHQEM-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)Cl)O)N=O |

Synonymes |

Phenol, 2-chloro-6-nitroso- |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 2-chloro-6-nitroso- typically involves the nitrosation of 2-chlorophenol. One common method is the reaction of 2-chlorophenol with sodium nitrite in the presence of an acid, such as hydrochloric acid, to introduce the nitroso group at the ortho position relative to the hydroxyl group. The reaction is usually carried out at low temperatures to control the formation of by-products.

Industrial Production Methods: Industrial production of Phenol, 2-chloro-6-nitroso- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Analyse Des Réactions Chimiques

Electrophilic Substitution Reactions

The nitroso (-NO) and chloro (-Cl) groups exert competing electronic effects:

-

The nitroso group is strongly meta-directing due to its electron-withdrawing nature.

-

The chloro group is ortho/para-directing but weakly deactivating .

In practice, reactions favor substitution at the para position to the nitroso group , as observed in nitration and halogenation studies of analogous nitrosophenols . For example:

-

Nitration : Nitrosophenols react with dilute HNO₃ to form 4-nitro derivatives (via para substitution).

-

Halogenation : Bromination in CHCl₃ yields mono-substituted products at the meta position relative to -NO .

Coordination Chemistry

2-Chloro-6-nitrosophenol forms stable copper(II) bis(nitrosophenolato) complexes (e.g., 2i ). These complexes exhibit:

-

Square-planar geometry confirmed by UV-Vis and EPR spectroscopy .

-

Enhanced stability compared to free nitrosophenols, which decompose readily under aerobic conditions .

Table 2: Stability of Nitrosophenol Complexes

| Complex | Decomposition Half-Life (h) | pH Stability Range |

|---|---|---|

| Cu(II)-2-chloro-6-NO | >48 | 3–8 |

| Free 2-chloro-6-NO | <2 | 5–7 |

Degradation Pathways

2-Chloro-6-nitrosophenol undergoes pH-dependent degradation:

-

Acidic conditions (pH <3) : Rapid decomposition to chlorophenol and NO gas .

-

Neutral/basic conditions (pH 7–8) : Hydrolysis to 2-chloro-6-nitrophenol via radical intermediates .

Kinetic Data (pH 7.4, 25°C):

Key Challenges

Applications De Recherche Scientifique

Phenol, 2-chloro-6-nitroso- has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.

Biology: It is used in studies related to enzyme inhibition and as a probe for understanding biochemical pathways.

Industry: Used in the manufacture of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of Phenol, 2-chloro-6-nitroso- involves its interaction with molecular targets through its functional groups. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The chloro group can participate in electrophilic aromatic substitution reactions, further diversifying its reactivity.

Comparaison Avec Des Composés Similaires

Table 1: Comparative Properties of Phenol Derivatives

Research Implications and Gaps

- Carcinogenicity: N-Nitroso compounds are implicated in gastric and liver cancers, as seen in epidemiological studies linking dietary nitrosamines to human malignancies .

- Synthetic Challenges: Direct synthesis data for 2-chloro-6-nitroso-phenol are absent in the evidence. Methods for analogous compounds (e.g., nitrosation of chlorophenols) require validation .

Q & A

Q. What experimental methods are recommended for synthesizing and purifying 2-chloro-6-nitrosophenol?

Methodological Answer: Synthesis typically involves nitrosation under acidic conditions. A procedure analogous to (nitrosation of 4-chloro-6-methoxyindole) can be adapted:

Dissolve 2-chloro-6-aminophenol in dilute HCl (pH ~3) at 0–5°C.

Add sodium nitrite (1.2 equivalents) slowly to generate nitrous acid in situ.

Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) or UV-Vis spectroscopy (characteristic absorbance near 400 nm for nitroso compounds).

Quench with ice-cold water and extract with dichloromethane.

Purify via column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water.

Key Considerations:

Q. How can spectroscopic techniques characterize 2-chloro-6-nitrosophenol?

Methodological Answer: A multi-technique approach is critical:

- 1H/13C NMR: Assign aromatic protons (downfield shifts due to nitroso and chloro groups) and confirm substitution patterns. Use deuterated DMSO or CDCl3 for solubility.

- IR Spectroscopy: Identify N=O stretching (~1500–1600 cm⁻¹) and phenolic O-H stretches (~3200–3600 cm⁻¹).

- Mass Spectrometry (HRMS): Validate molecular ion ([M+H]+) and isotopic patterns (chlorine’s ³⁵Cl/³⁷Cl split).

- UV-Vis: Monitor nitroso chromophores (π→π* transitions) for stability studies.

Reference: Similar protocols were applied to nitrosated indoles in , with structural confirmation via NMR and MS .

Q. Which computational methods predict the electronic properties of 2-chloro-6-nitrosophenol?

Methodological Answer: Density Functional Theory (DFT) is widely used:

Geometry Optimization: Use hybrid functionals like B3LYP (Becke88 exchange + LYP correlation) with 6-31G(d) basis sets .

Frequency Calculations: Confirm minima (no imaginary frequencies) and compute vibrational spectra for IR/NMR comparisons.

Electronic Properties: Calculate HOMO-LUMO gaps, electrostatic potential maps, and spin density (for radical stability).

Data Interpretation:

- Compare computed vs. experimental NMR/IR data to validate accuracy.

- For thermochemical data (e.g., bond dissociation energies), use functionals with exact exchange (e.g., B3LYP) to minimize deviations (~2–3 kcal/mol) .

Advanced Research Questions

Q. How to resolve contradictions between computational and experimental data for nitroso compounds?

Methodological Answer: Discrepancies often arise from functional limitations or solvent effects:

Functional Selection: Test hybrid (B3LYP) vs. meta-GGA (M06-2X) functionals for redox or excited-state properties.

Solvent Modeling: Apply implicit solvation models (e.g., PCM for water/ethanol) to compare with experimental solubility/reactivity data.

Post-Hartree-Fock Methods: Use MP2 or CCSD(T) for critical energy barriers (e.g., nitroso → oxime tautomerism).

Case Study: highlights B3LYP’s accuracy for atomization energies (2.4 kcal/mol deviation), but advanced systems may require CAM-B3LYP for charge-transfer states .

Q. What adsorption models explain the environmental behavior of 2-chloro-6-nitrosophenol?

Methodological Answer: Fit experimental adsorption data (e.g., onto activated carbon) to isotherm models:

Langmuir Model: Assumes monolayer adsorption. Calculate qmax (maximum capacity) and KL (affinity constant).

Freundlich Model: Suitable for heterogeneous surfaces. Derive KF (capacity) and n (heterogeneity factor).

Dubinin-Radushkevich (D-R): Assess adsorption energy (physisorption vs. chemisorption).

Statistical Validation:

Q. How to address challenges in crystallographic refinement of nitroso derivatives?

Methodological Answer: Nitroso groups often introduce disorder:

Data Collection: Use high-resolution X-ray data (≤ 0.8 Å) to resolve O/N positions.

Structure Solution: Employ SHELXD (dual-space algorithm) for initial phasing .

Refinement: Apply SHELXL with restraints for anisotropic displacement parameters.

Visualization: Use ORTEP-3 to represent thermal ellipsoids and validate geometry .

Troubleshooting:

Q. What mechanistic insights govern the nitrosation kinetics of chloro-phenolic precursors?

Methodological Answer: Kinetic studies (adapted from ):

Stopped-Flow UV-Vis: Monitor nitroso formation at 400 nm under varying [H⁺] and [NO₂⁻].

Rate Law Derivation: Determine reaction order (typically first-order in [HNO₂]).

Activation Parameters: Use Arrhenius/Eyring plots (ΔH‡ and ΔS‡) to infer mechanism (e.g., nitrosative vs. oxidative pathways).

Byproduct Analysis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.